![molecular formula C25H25N3O3S2 B2565587 N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252819-40-1](/img/structure/B2565587.png)

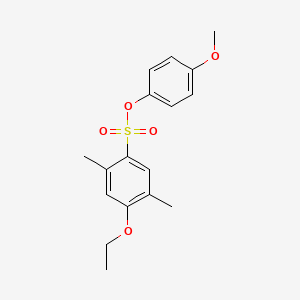

N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

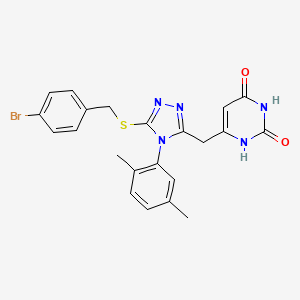

“N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a chemical compound with the molecular formula C19H21N3O2S2 . It has a molecular weight of 387.5 g/mol . The IUPAC name for this compound is N-benzyl-N-ethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide .

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl group, which is a sulfur-containing heterocyclic ring, attached to a benzyl group and an ethyl group . The compound also contains a methoxy group attached to the benzyl group .Physical and Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has seven rotatable bonds . Its topological polar surface area is 107 Ų . The compound has a complexity of 549 .Scientific Research Applications

Antifolate Agents for Cancer and Infectious Disease Treatment

Research on compounds similar to N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has shown potential applications in the development of antifolate agents. Antifolates inhibit the enzyme dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell division. This property makes them valuable as antitumor agents and in treating opportunistic infections in immunocompromised patients. For example, studies have designed classical and nonclassical antifolates with potent inhibitory activities against human DHFR and specific pathogens like Toxoplasma gondii and Mycobacterium avium, showcasing their potential in cancer therapy and as antibacterial agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Dual Inhibitors for Enhanced Therapeutic Effect

Further research has focused on dual inhibitors that target both thymidylate synthase (TS) and DHFR. This approach aims to enhance the therapeutic effect by simultaneously inhibiting two critical enzymes involved in the nucleotide biosynthesis pathway. Compounds with a thieno[2,3-d]pyrimidine scaffold have been identified as potent dual inhibitors, offering a promising strategy for developing more effective cancer treatments. These compounds exhibit significant potency against both human TS and DHFR, underscoring their potential as dual-targeting antineoplastic agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-3-27(15-18-7-5-4-6-8-18)22(29)17-33-25-26-21-13-14-32-23(21)24(30)28(25)16-19-9-11-20(31-2)12-10-19/h4-14H,3,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLWDUIZXQJOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2565510.png)

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)

![6-[4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565521.png)

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2565527.png)